molecular formula C15H15F3N2O2 B2483885 Ethyl 4,4,4-trifluoro-3-(3-phenylpyrazol-1-yl)butanoate CAS No. 2054953-18-1

Ethyl 4,4,4-trifluoro-3-(3-phenylpyrazol-1-yl)butanoate

Cat. No.: B2483885
CAS No.: 2054953-18-1
M. Wt: 312.292
InChI Key: GYVZVBBDHIJUPB-UHFFFAOYSA-N
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Description

Ethyl 4,4,4-trifluoro-3-(3-phenylpyrazol-1-yl)butanoate is a chemical compound that features a trifluoromethyl group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4,4,4-trifluoro-3-(3-phenylpyrazol-1-yl)butanoate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with 3-phenylpyrazole under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets required specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4,4-trifluoro-3-(3-phenylpyrazol-1-yl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4,4,4-trifluoro-3-(3-phenylpyrazol-1-yl)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4,4,4-trifluoro-3-(3-phenylpyrazol-1-yl)butanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazole ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4,4,4-trifluoro-2-butynoate
  • Ethyl 4,4,4-trifluoro-3-oxobutanoate
  • Ethyl 4,4,4-trifluoro-3-(3-trifluoromethylpyrazol-1-yl)butanoate

Uniqueness

Ethyl 4,4,4-trifluoro-3-(3-phenylpyrazol-1-yl)butanoate is unique due to the presence of both a trifluoromethyl group and a phenyl-substituted pyrazole ring. This combination imparts distinct physicochemical properties, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

ethyl 4,4,4-trifluoro-3-(3-phenylpyrazol-1-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O2/c1-2-22-14(21)10-13(15(16,17)18)20-9-8-12(19-20)11-6-4-3-5-7-11/h3-9,13H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVZVBBDHIJUPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(F)(F)F)N1C=CC(=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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